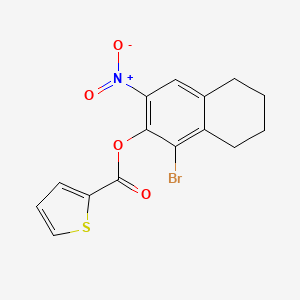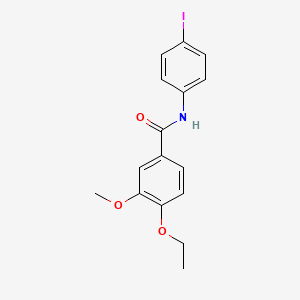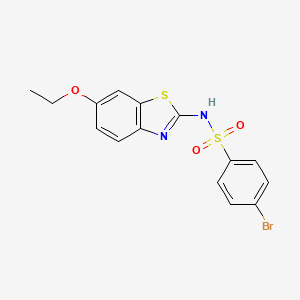![molecular formula C17H13Cl2N3OS B3520441 2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3520441.png)
2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzamide group substituted with two chlorine atoms at the 2 and 5 positions, and a thiadiazole ring attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under acidic or basic conditions.
Substitution Reaction: The phenylethyl group is introduced through a substitution reaction, where the thiadiazole ring is reacted with a phenylethyl halide in the presence of a base such as potassium carbonate.
Formation of Benzamide: The final step involves the reaction of the substituted thiadiazole with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzamide ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while substitution reactions can produce a variety of amide or ester derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their herbicidal and pesticidal properties. This compound could be used to develop new agrochemicals to protect crops from pests and diseases.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting mitochondrial function or activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide vs. 2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]benzamide: The oxadiazole derivative has a similar structure but with an oxygen atom replacing the sulfur in the thiadiazole ring. This change can affect the compound’s reactivity and biological activity.
This compound vs. 2,5-dichloro-N-[5-(2-phenylethyl)-1,2,4-triazol-2-yl]benzamide:
Uniqueness
The presence of the thiadiazole ring in this compound imparts unique electronic and steric properties that can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-7-8-14(19)13(10-12)16(23)20-17-22-21-15(24-17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPVNRTROZHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,4-dichlorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B3520375.png)
![ethyl 5-(aminocarbonyl)-2-{[3-(4-isopropylphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3520381.png)
![N-cyclohexyl-N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide](/img/structure/B3520389.png)
![N-[4-(4-bromophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3520398.png)
![2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B3520401.png)
![2-[2-methoxy-4-[(E)-[1-(4-methoxycarbonylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B3520404.png)
![(2E)-3-(furan-2-yl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B3520411.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3520413.png)

![(4-ISOPROPYLPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3520418.png)
![N-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3520431.png)

![2-(4-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B3520444.png)
